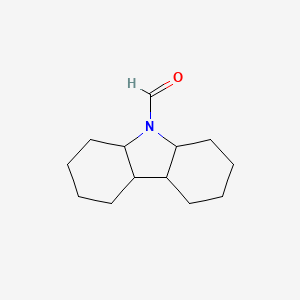
Dodecahydro-9H-carbazole-9-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecahydro-9H-carbazole-9-carbaldehyde is a chemical compound with the molecular formula C₁₃H₂₁NO. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by its unique structure, which includes a carbazole core fully hydrogenated to form a dodecahydro structure, with an aldehyde functional group attached at the 9th position. This structural modification imparts distinct chemical and physical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecahydro-9H-carbazole-9-carbaldehyde typically involves the hydrogenation of carbazole derivatives under specific conditions. One common method includes the catalytic hydrogenation of 9H-carbazole-9-carbaldehyde using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction conditions are carefully controlled to ensure complete hydrogenation of the aromatic ring system .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes utilize advanced catalytic systems and reactors designed to handle high pressures and temperatures efficiently. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dodecahydro-9H-carbazole-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the carbazole ring can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products Formed
Oxidation: Dodecahydro-9H-carbazole-9-carboxylic acid.
Reduction: Dodecahydro-9H-carbazole-9-methanol.
Substitution: Various substituted dodecahydro-9H-carbazole derivatives depending on the substituent introduced.
Scientific Research Applications
Dodecahydro-9H-carbazole-9-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dodecahydro-9H-carbazole-9-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
9-ethyl-9H-carbazole-3-carbaldehyde: Another carbazole derivative with distinct structural and functional properties.
9H-carbazole-9-carbaldehyde: The non-hydrogenated form of dodecahydro-9H-carbazole-9-carbaldehyde.
Uniqueness
This compound is unique due to its fully hydrogenated carbazole core, which imparts different chemical reactivity and physical properties compared to its non-hydrogenated counterparts. This uniqueness makes it valuable in specific applications where such properties are desired .
Properties
CAS No. |
62682-40-0 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrocarbazole-9-carbaldehyde |
InChI |
InChI=1S/C13H21NO/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h9-13H,1-8H2 |
InChI Key |
OZGORQAYQOJQGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C3CCCCC3N2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















